molecular formula C12H15N3O2 B13515895 tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate

tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13515895
M. Wt: 233.27 g/mol
InChI Key: OTNRIHCBOAAZPC-UHFFFAOYSA-N
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Description

tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of an aryl aldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes a [4+1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow systems and microreactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific tert-butyl and amino substituents, which enhance its stability, solubility, and bioactivity. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-7-15-5-4-8(13)6-10(15)14-9/h4-7H,13H2,1-3H3

InChI Key

OTNRIHCBOAAZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C=CC(=CC2=N1)N

Origin of Product

United States

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